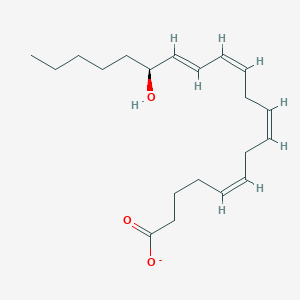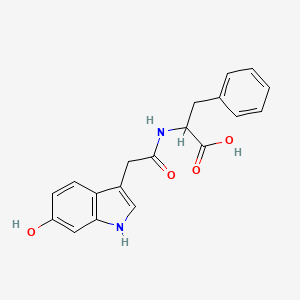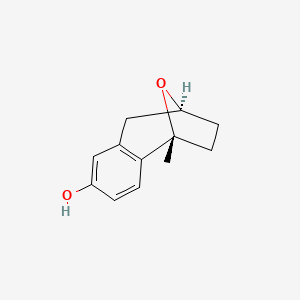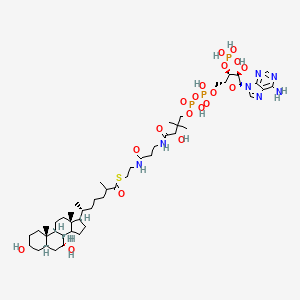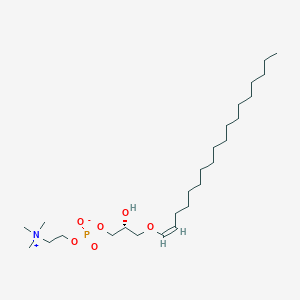
Daldinin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Daldinin B is a natural product found in Daldinia concentrica and Aspergillus ustus with data available.
Applications De Recherche Scientifique
Chemical Composition and Structural Analysis
- Daldinin B, along with other compounds such as Daldinin A and C, was identified in cultures of the ascomycete Daldinia concentrica. These compounds were elucidated using spectroscopic analysis and single-crystal X-ray diffraction (Shao et al., 2008).
Biological Activity
- Daldinin B was isolated from the EtOAc extract of the marine-derived fungus Aspergillus ustus 094102. The study focused on the cytotoxic effects of various compounds, including Daldinin B, on A549 and HL-60 cell lines (Lu et al., 2009).
Chemotaxonomy and Secondary Metabolites
- In a study focused on the ascomycete Hypoxylon fuscum, Daldinin B was identified among other compounds. The research highlighted the antioxidative activities and the chemosystematics of Hypoxylon (Quang et al., 2004).
Marine Fungi and Natural Products
- The research on the marine-derived fungus Penicillium glabrum glmu003 identified new compounds, including Daldinin B. The study highlighted the potential of marine fungi as sources of bioactive natural products (Zhang et al., 2021).
Synthetic Applications
- Studies have also explored the synthesis of Daldinin B and its derivatives. For instance, the total synthesis of Daldinin A, B, and C was achieved through strategies involving asymmetric transfer hydrogenation (Fang et al., 2016).
Taxonomy and Molecular Chemotaxonomy
- Daldinin B has been used as a marker in the chemotaxonomy of fungi, particularly in studies focusing on the genus Daldinia. It has contributed to understanding the chemical diversity and classification within this genus (Stadler et al., 2001).
Propriétés
Nom du produit |
Daldinin B |
|---|---|
Formule moléculaire |
C15H18O4 |
Poids moléculaire |
262.3 g/mol |
Nom IUPAC |
(2R,6R)-6-ethyl-2-(2-hydroxypropan-2-yl)-3,6-dihydro-2H-furo[3,4-g][1]benzofuran-8-one |
InChI |
InChI=1S/C15H18O4/c1-4-10-9-6-5-8-7-11(15(2,3)17)19-13(8)12(9)14(16)18-10/h5-6,10-11,17H,4,7H2,1-3H3/t10-,11-/m1/s1 |
Clé InChI |
JQSYFSJXMAPSHH-GHMZBOCLSA-N |
SMILES isomérique |
CC[C@@H]1C2=C(C3=C(C[C@@H](O3)C(C)(C)O)C=C2)C(=O)O1 |
SMILES canonique |
CCC1C2=C(C3=C(CC(O3)C(C)(C)O)C=C2)C(=O)O1 |
Synonymes |
daldinin B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





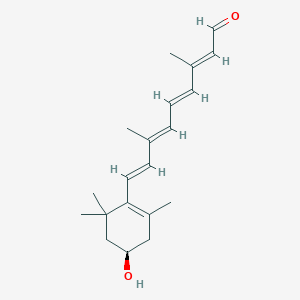
![TG(16:0/18:1(9Z)/18:2(9Z,12Z))[iso6]](/img/structure/B1263071.png)
![N-[4-[(2,6-difluorophenyl)sulfonylamino]butyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1263072.png)
